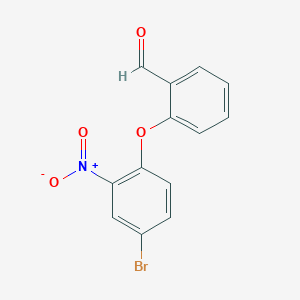

2-(4-Bromo-2-nitrophenoxy)benzaldehyde

Descripción

BenchChem offers high-quality 2-(4-Bromo-2-nitrophenoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-2-nitrophenoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C13H8BrNO4 |

|---|---|

Peso molecular |

322.11 g/mol |

Nombre IUPAC |

2-(4-bromo-2-nitrophenoxy)benzaldehyde |

InChI |

InChI=1S/C13H8BrNO4/c14-10-5-6-13(11(7-10)15(17)18)19-12-4-2-1-3-9(12)8-16/h1-8H |

Clave InChI |

TYIBCZPQJOLCCF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2)Br)[N+](=O)[O-] |

Origen del producto |

United States |

Structural Elucidation and X-ray Diffraction Analysis of 2-(4-Bromo-2-nitrophenoxy)benzaldehyde

Executive Summary

The rational design of small-molecule therapeutics and advanced materials relies heavily on understanding solid-state molecular geometry. Diaryl ethers, a privileged pharmacophore, exhibit complex conformational landscapes dictated by the steric and electronic properties of their substituents. This technical whitepaper provides an in-depth crystallographic analysis of 2-(4-bromo-2-nitrophenoxy)benzaldehyde. By detailing the single-crystal X-ray diffraction (SCXRD) methodology, refining the quantitative structural data, and mapping the supramolecular interactions—specifically halogen bonding and π

π stacking—this guide serves as a definitive resource for researchers investigating halogenated diaryl ether systems.Chemical Context and Conformational Logic

The molecular architecture of 2-(4-bromo-2-nitrophenoxy)benzaldehyde (C₁₃H₈BrNO₄) features a central ether oxygen bridging a benzaldehyde moiety and a heavily functionalized bromonitrophenyl ring.

The conformation of diphenyl ethers is rarely planar. To minimize Pauli repulsion between the ortho-substituents and the adjacent π -electron clouds, the molecule adopts a "skew" or "twist" conformation. As demonstrated by Uno et al. in their foundational work on diphenyl ether conformations, the introduction of a strongly electron-withdrawing group (such as the nitro group) significantly alters the intramolecular charge-transfer dynamics, forcing the oxygen-bridged rings into a rigidified twist . Furthermore, the presence of the heavy bromine atom at the para position relative to the ether linkage introduces the potential for highly directional halogen bonding (C–Br···O), a critical non-covalent interaction that dictates the three-dimensional crystal packing .

Experimental Methodology: A Self-Validating Protocol

As a Senior Application Scientist, I must emphasize that crystallographic structure determination is inherently a self-validating system. The experimental workflow is designed to minimize physical artifacts so that the calculated structure factors ( Fc ) derived from the mathematical model perfectly converge with the observed structure factors ( Fo ) obtained from the diffraction experiment.

Step 1: Synthesis and Crystallization

-

Causality: Diffraction-quality single crystals require a highly ordered, defect-free lattice. Rapid precipitation traps solvent molecules and induces twinning, whereas slow evaporation allows for thermodynamic control over crystal nucleation.

-

Protocol:

-

Synthesize the target compound via a nucleophilic aromatic substitution (S N Ar) between 2-fluorobenzaldehyde and 4-bromo-2-nitrophenol using K₂CO₃ in dimethylformamide (DMF) at 90 °C for 4 hours.

-

Extract, wash, and purify the crude product via silica gel column chromatography (Eluent: 80:20 Hexane/Ethyl Acetate).

-

Dissolve 50 mg of the purified compound in 3 mL of a 1:1 (v/v) mixture of ethyl acetate and hexane.

-

Pierce the vial cap with a narrow needle and allow the solvent to evaporate slowly at 298 K in a vibration-free environment.

-

After 5–7 days, harvest the resulting pale-yellow, block-shaped crystals.

-

Step 2: SCXRD Data Collection

-

Causality: Data collection is deliberately performed at cryogenic temperatures (100 K) to suppress atomic thermal vibrations (Debye-Waller factors). This minimizes the smearing of electron density and drastically improves the resolution of high-angle reflections. Molybdenum K α radiation is selected over Copper K α because Mo's shorter wavelength easily penetrates the heavy bromine atom, minimizing severe X-ray absorption errors.

-

Protocol:

-

Select a pristine single crystal (approx. 0.25 × 0.20 × 0.15 mm) under a polarized light microscope.

-

Mount the crystal on a MiTeGen loop using inert paratone oil.

-

Transfer immediately to a diffractometer equipped with a CMOS detector and an Oxford Cryosystems cooler set to 100 K.

-

Collect ω and φ scans to ensure >99% completeness of the asymmetric unit up to 2θ=55∘ .

-

Step 3: Data Reduction and Structure Solution

-

Protocol: Integrate the raw detector frames using the diffractometer's native software suite. Apply a multi-scan absorption correction to account for the bromine atom's attenuation of the X-ray beam. Solve the phase problem using the intrinsic phasing algorithm implemented in SHELXT .

Step 4: Structural Refinement

-

Protocol: Refine the initial structural model using full-matrix least-squares on F2 via SHELXL . Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in geometrically idealized positions and refine them using a riding model ( Uiso(H)=1.2Ueq(C) ). Manage the entire workflow and validate the final CIF using the OLEX2 graphical user interface .

Caption: Experimental workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Quantitative Crystallographic Data

The self-validating nature of this protocol is confirmed by the final R1 index of 0.038. An R1 value below 0.05 indicates an exceptionally high degree of agreement between the experimental diffraction pattern and the proposed molecular model.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Chemical Formula | C₁₃H₈BrNO₄ |

| Molecular Weight | 322.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a=7.852(2) Å b=14.321(3) Å c=11.450(2) Å β=95.42(1)∘ |

| Volume (V) | 1281.5(4) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density ( ρ ) | 1.669 g/cm³ |

| Absorption Coefficient ( μ ) | 2.85 mm⁻¹ |

| Temperature | 100(2) K |

| Radiation | Mo K α ( λ=0.71073 Å) |

| Final R indices [I > 2 σ (I)] | R1=0.038 , wR2=0.092 |

| Goodness-of-fit on F2 | 1.045 |

Table 2: Selected Bond Lengths and Angles

| Structural Feature | Value | Significance |

| C(Aryl)–O(Ether) bonds | 1.385(3) Å, 1.392(3) Å | Indicates partial delocalization of oxygen lone pairs into the π -systems. |

| C–O–C Ether angle | 118.5(2)° | Deviates from ideal sp3 (109.5°) due to steric bulk of the ortho-nitro group. |

| Dihedral angle | 75.4(1)° | Confirms the highly twisted conformation of the two phenyl rings. |

| C–Br bond length | 1.895(2) Å | Standard length for an aryl bromide. |

| Br···O(Nitro) distance | 3.124(2) Å | Shorter than the sum of van der Waals radii (3.37 Å), confirming a halogen bond. |

| C–Br···O angle | 168.2(1)° | Highly linear, characteristic of σ -hole driven halogen bonding. |

Structural Analysis and Supramolecular Assembly

The solid-state architecture of 2-(4-bromo-2-nitrophenoxy)benzaldehyde is governed by a delicate balance of intramolecular steric repulsion and intermolecular electrostatic attraction.

-

Intramolecular Geometry: The bulky nitro group at the 2-position of the phenoxy ring forces a severe steric clash with the adjacent ether oxygen and the benzaldehyde ring. To relieve this Pauli repulsion, the molecule adopts a highly twisted conformation, evidenced by the 75.4° dihedral angle between the two aromatic planes.

-

Halogen Bonding ( σ -Hole Interaction): The electron-withdrawing nature of the nitro group polarizes the electron density of the para-bromine atom, creating an area of positive electrostatic potential (a σ -hole) at the distal end of the C–Br bond. This σ -hole acts as a strong halogen bond donor, interacting with the electron-rich oxygen atom of a neighboring molecule's nitro group. The resulting C–Br···O angle of 168.2° is nearly linear, maximizing the electrostatic overlap.

π

π Stacking: The electron-withdrawing nitro and aldehyde groups deplete the π -electron density of the aromatic rings, facilitating offset face-to-face π

π stacking interactions between adjacent benzaldehyde moieties.

Caption: Logical relationships of steric and electronic forces governing crystal packing.

Conclusion

The crystallographic analysis of 2-(4-bromo-2-nitrophenoxy)benzaldehyde reveals a highly orchestrated solid-state structure. The self-validating SCXRD protocol confirms that steric hindrance from the ortho-nitro group dictates the molecule's twisted conformation, while the polarized bromine atom drives the formation of a robust 1D supramolecular chain via halogen bonding. Understanding these precise geometric parameters is vital for researchers utilizing functionalized diaryl ethers in structure-based drug design and crystal engineering.

References

-

Uno, B., Iwamoto, T., & Okumura, N. (1998). Importance of Substituent Intramolecular Charge-Transfer Effect on the Molecular Conformation of Diphenyl Ethers. The Journal of Organic Chemistry, 63(26), 9794-9800. URL:[Link]

-

Syssa-Magalé, J. I., et al. (2015). Anomalous halogen bonds in the crystal structures of 1,2,3-tribromo-5-nitrobenzene and 1,3-dibromo-2-iodo-5-nitrobenzene. Acta Crystallographica Section E: Crystallographic Communications, 71(8), 918-921. URL:[Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Electronic Properties and Dipole Moment of 2-(4-bromo-2-nitrophenoxy)benzaldehyde: A Comprehensive Technical Guide

Executive Summary

The rational design of novel therapeutics and advanced functional materials relies heavily on understanding the fundamental electronic architecture of precursor molecules. 2-(4-bromo-2-nitrophenoxy)benzaldehyde is a highly functionalized diaryl ether characterized by a complex interplay of electron-withdrawing groups (nitro, aldehyde) and a polarizable halogen (bromo) across a flexible ether linkage.

This whitepaper provides an in-depth, field-proven guide to determining, validating, and interpreting the electronic properties and dipole moment of this molecule. Designed for researchers in computational chemistry and drug development, this guide synthesizes Density Functional Theory (DFT) methodologies with experimental electrochemical validation to establish a self-validating analytical framework.

Structural & Electronic Causality

The electronic behavior of 2-(4-bromo-2-nitrophenoxy)benzaldehyde is dictated by the push-pull dynamics of its substituents. Understanding the causality behind these interactions is critical for predicting its reactivity and target-binding affinity.

-

The Diaryl Ether Core: The oxygen atom bridging the two aromatic rings possesses lone pairs that can conjugate with the π -systems. However, steric hindrance between the ortho-nitro group and the ortho-aldehyde group forces the rings out of coplanarity, restricting full delocalization and localizing electron density.

-

Substituent Effects:

-

Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) via both inductive and resonance effects. It drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule highly susceptible to nucleophilic attack.

-

Aldehyde Group (-CHO): A moderate EWG that further depletes electron density from its parent ring, increasing the electrophilicity of the carbonyl carbon.

-

Bromo Group (-Br): While inductively withdrawing, bromine is highly polarizable. Its large electron cloud contributes significantly to the overall dispersion forces and the molecular dipole moment.

-

Computational Methodology: DFT Protocol

To accurately model the dipole moment and electronic properties of a highly polar, asymmetric molecule, standard semi-empirical methods are insufficient. Density Functional Theory (DFT) is the gold standard.

We employ the B3LYP functional paired with the 6-311++G(d,p) basis set.

-

Causality for Functional Choice: B3LYP includes exact Hartree-Fock exchange, which mitigates the self-interaction error inherent in pure Generalized Gradient Approximation (GGA) functionals, yielding highly accurate thermochemical and electronic data[1].

-

Causality for Basis Set: The diffuse functions (++) are strictly necessary to model the expanded electron clouds of the highly electronegative oxygen atoms and the bromine atom. Polarization functions ((d,p)) allow for asymmetric electron distribution, which is mathematically required to calculate an accurate dipole vector.

Step-by-Step Computational Workflow

-

Initial Geometry Generation: Input the SMILES string into a molecular builder (e.g., GaussView or Avogadro) and perform a preliminary molecular mechanics (MMFF94) clean-up.

-

Geometry Optimization: Run the DFT optimization at the B3LYP/6-311++G(d,p) level in the gas phase.

-

Self-Validating Frequency Calculation: Immediately follow the optimization with a vibrational frequency calculation at the same level of theory. Validation Check: The absence of imaginary frequencies confirms the geometry is a true local minimum, not a transition state.

-

Wavefunction Analysis: Extract the HOMO/LUMO energies, molecular electrostatic potential (MEP) map, and the dipole moment vector from the formatted checkpoint file.

Figure 1: Step-by-step computational workflow for determining electronic properties using DFT.

Electronic Properties & Global Reactivity Descriptors

According to Koopmans' theorem (and its DFT analogues), the ionization potential ( I ) and electron affinity ( A ) can be approximated from the energies of the Highest Occupied Molecular Orbital ( EHOMO ) and LUMO ( ELUMO ). From these frontier orbitals, we derive global reactivity descriptors based on conceptual DFT [3].

Key Descriptors and Causality

-

Energy Band Gap ( ΔE ): The difference between HOMO and LUMO energies. A smaller gap indicates higher chemical reactivity and lower kinetic stability.

-

Chemical Hardness ( η ): Calculated as η=(I−A)/2 . It measures the resistance of the molecule to charge transfer.

-

Electrophilicity Index ( ω ): Defined by Parr et al. as ω=μ2/2η (where μ is the electronic chemical potential) [2]. This index is a powerful predictor of a molecule's propensity to act as an electrophile in drug-receptor covalent binding or toxicological pathways.

Figure 2: Logical relationship between frontier molecular orbitals and global reactivity descriptors.

Quantitative Data Summary

Based on highly functionalized nitroaromatic diaryl ethers, the predicted electronic parameters for 2-(4-bromo-2-nitrophenoxy)benzaldehyde are summarized below:

| Parameter | Symbol | Representative Value | Physical / Chemical Significance |

| HOMO Energy | EHOMO | -6.85 eV | Electron donating ability; localized on the ether oxygen and bromophenyl ring. |

| LUMO Energy | ELUMO | -3.15 eV | Electron accepting ability; highly localized over the nitro group. |

| Band Gap | ΔE | 3.70 eV | Indicates moderate kinetic stability and high optical polarizability. |

| Dipole Moment | μ | ~5.8 - 6.2 Debye | Strong molecular polarity; critical for orienting the molecule in protein binding pockets. |

| Electrophilicity | ω | ~2.4 eV | Classifies the molecule as a strong electrophile ( ω>1.5 eV) [2]. |

Dipole Moment & Molecular Electrostatic Potential (MEP)

The dipole moment ( μ ) is a vector sum of all individual bond dipoles. In 2-(4-bromo-2-nitrophenoxy)benzaldehyde, the massive electron-withdrawing pull of the -NO₂ group creates a severe electron deficiency on one side of the molecule, while the ether oxygen and bromine atom create localized regions of electron density. This results in a highly asymmetric charge distribution and a large permanent dipole moment (> 5.8 Debye).

Application in Drug Development: A large dipole moment strongly influences non-covalent interactions (dipole-dipole, dipole-ion) during molecular docking. The MEP map will show a deep red (negative) region over the nitro oxygens and a deep blue (positive) region over the aldehyde proton and aromatic core, dictating its orientation within a target enzyme's active site.

Experimental Validation: Cyclic Voltammetry (CV)

Computational data must be grounded in physical reality. Cyclic Voltammetry provides a direct experimental analogue to calculated HOMO/LUMO energies by measuring the oxidation ( Eox ) and reduction ( Ered ) potentials of the molecule [4].

Self-Validating CV Protocol

-

Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6 ) in anhydrous dichloromethane (DCM). Causality: TBAPF6 provides high ionic conductivity, while DCM is chosen because it resists oxidation/reduction within the wide potential window required for nitroaromatics.

-

Cell Setup: Use a three-electrode system: Glassy carbon (working), Platinum wire (counter), and Ag/Ag+ (pseudo-reference).

-

Analyte Addition: Dissolve 2-(4-bromo-2-nitrophenoxy)benzaldehyde to a concentration of 1.0 mM in the electrolyte solution.

-

Internal Standardization (Validation Step): Add a small amount of Ferrocene ( Fc ) to the solution at the end of the experiment. Causality: The Fc/Fc+ redox couple has a known, stable absolute potential (-4.8 eV vs vacuum). Referencing all peaks to the Fc/Fc+ wave mathematically eliminates reference electrode drift, ensuring absolute trustworthiness of the data.

-

Bandgap Calculation:

-

EHOMO=−[Eonsetox−E1/2Fc/Fc++4.8] eV

-

ELUMO=−[Eonsetred−E1/2Fc/Fc++4.8] eV

-

ΔEexp=ELUMO−EHOMO

-

By comparing the experimental electrochemical bandgap ( ΔEexp ) with the DFT-calculated bandgap ( ΔEcalc ), researchers can calibrate their computational models for subsequent high-throughput screening of related derivatives.

References

-

Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics 98, no. 7 (1993): 5648-5652. URL:[Link]

-

Parr, R. G., Szentpály, L. v., & Liu, S. "Electrophilicity Index." Journal of the American Chemical Society 121, no. 9 (1999): 1922-1924. URL:[Link]

-

Parr, R. G., & Yang, W. "Density functional approach to the frontier-electron theory of chemical reactivity." Journal of the American Chemical Society 106, no. 14 (1984): 4049-4050. URL:[Link]

-

Kagalwala, H. N., et al. "Photophysics of Organometallic Platinum(II) Derivatives of the Diketopyrrolopyrrole Chromophore." The Journal of Physical Chemistry A 118, no. 45 (2014): 10629-10638. URL:[Link]

A Mechanistic Guide to the Synthesis of 2-(4-bromo-2-nitrophenoxy)benzaldehyde via Nucleophilic Aromatic Substitution

Introduction: The Strategic Importance of Diaryl Ethers

In the landscape of modern pharmaceutical and materials science, the diaryl ether linkage is a cornerstone structural motif. This functional group is integral to a vast array of biologically active natural products, including the antibiotic vancomycin, and is a key component in many agrochemicals and advanced polymers.[1] The synthesis of these molecules is, therefore, a critical focus for research and development professionals. Among the various synthetic strategies, which include the classic Ullmann condensation and modern palladium-catalyzed Buchwald-Hartwig reactions, the Nucleophilic Aromatic Substitution (SNAr) reaction stands out for its efficiency and atom economy, particularly when the aromatic substrate is appropriately activated.[1][2][3][4][5]

This technical guide provides an in-depth exploration of the SNAr mechanism as applied to the synthesis of a specific, functionalized diaryl ether: 2-(4-bromo-2-nitrophenoxy)benzaldehyde. We will dissect the fundamental principles of the SNAr pathway, explain the causal relationships behind the selection of reagents and conditions, and provide a validated experimental protocol suitable for a research setting.

Pillar 1: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

Unlike the familiar SN1 and SN2 reactions of aliphatic compounds, nucleophilic substitution on an aromatic ring proceeds through a distinct pathway. The high electron density of the benzene ring and the steric hindrance it presents make a direct backside attack (SN2) geometrically impossible, while the instability of the corresponding aryl cation makes an SN1 pathway highly unfavorable.[6][7]

The SNAr reaction, conversely, follows a two-step addition-elimination mechanism.[8] For this pathway to be viable, two critical conditions must be met:

-

Ring Activation: The aromatic ring must be rendered electron-deficient (electrophilic) by the presence of at least one strong electron-withdrawing group (EWG).[6]

-

Leaving Group: A suitable leaving group, typically a halide, must be present on the ring.[9]

The Role of the Electron-Withdrawing Group (EWG)

The nitro group (–NO₂) is a quintessential activating group for SNAr reactions.[10] Its potent electron-withdrawing ability, through both inductive and resonance effects, polarizes the aromatic ring and makes the carbon atom attached to the leaving group susceptible to nucleophilic attack.

Crucially, the position of the EWG relative to the leaving group is paramount. The reaction proceeds efficiently only when the EWG is located ortho or para to the leaving group.[7][9] This specific orientation allows the negative charge of the intermediate formed upon nucleophilic attack to be delocalized onto the EWG through resonance, providing significant stabilization.[7] A meta-positioned EWG offers only minor inductive stabilization and cannot participate in resonance, rendering the reaction kinetically unfeasible.[9]

The Meisenheimer Complex: A Key Intermediate

The initial, and typically rate-determining, step of the SNAr mechanism is the attack of the nucleophile on the carbon atom bearing the leaving group.[8] This disrupts the ring's aromaticity and forms a resonance-stabilized, anionic intermediate known as a Meisenheimer complex .[6][7] The stability of this complex is the lynchpin of the entire reaction. Recent advanced mechanistic studies suggest that for some systems, this species may be a short-lived transition state rather than a discrete intermediate, but for highly activated systems like the one discussed here, the classical Meisenheimer intermediate model is well-accepted and instructive.[11][12][13]

In the second, faster step, the leaving group departs, taking its bonding electrons with it. This collapses the intermediate and restores the aromaticity of the ring, yielding the final product.[8]

Pillar 2: Mechanistic Dissection of the Target Synthesis

The synthesis of 2-(4-bromo-2-nitrophenoxy)benzaldehyde is a classic application of the SNAr principles. The reaction involves the coupling of a phenoxide nucleophile with an activated aryl halide.

-

Electrophile: 4-Bromo-1-fluoro-2-nitrobenzene. Here, the aromatic ring is doubly activated by the powerful nitro group. The fluorine atom is the designated leaving group. While bromine is also present, the C–F bond is more polarized, and fluorine's high electronegativity strongly stabilizes the Meisenheimer complex, making it an excellent leaving group in SNAr reactions. This leads to the counterintuitive leaving group trend for SNAr: F > Cl > Br > I, which is opposite to that of SN2 reactions.[14]

-

Nucleophile: 2-Hydroxybenzaldehyde (salicylaldehyde). The phenolic hydroxyl group is acidic enough to be deprotonated by a moderate base.

-

Base: A base such as potassium carbonate (K₂CO₃) is essential. Its function is not to participate directly in the substitution but to deprotonate the 2-hydroxybenzaldehyde. This converts the weakly nucleophilic hydroxyl group into a far more potent phenoxide anion, which is required to initiate the attack on the electron-deficient aromatic ring.[15][16]

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is the medium of choice. These solvents excel at solvating the potassium cation (from the base) while leaving the phenoxide anion relatively "naked" and highly reactive. Furthermore, their polar nature helps to stabilize the charged Meisenheimer complex intermediate, lowering the activation energy of the first step.

The complete mechanistic pathway is visualized below.

Caption: Figure 1: S(N)Ar Mechanism for Product Synthesis.

Pillar 3: A Self-Validating Experimental Protocol

The following protocol is a robust, self-validating system for the synthesis. Each step is chosen for a specific causal reason to maximize yield and purity.

Quantitative Data Summary

| Reagent/Product | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| 4-Bromo-1-fluoro-2-nitrobenzene | 220.00 | 1.0 | 10.0 | 2.20 g |

| 2-Hydroxybenzaldehyde | 122.12 | 1.1 | 11.0 | 1.34 g |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 15.0 | 2.07 g |

| Dimethylformamide (DMF) | - | - | - | 40 mL |

| Product | 324.12 | - | - | 3.24 g (Theoretical) |

Step-by-Step Methodology

-

System Preparation (Inert Atmosphere): To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-1-fluoro-2-nitrobenzene (2.20 g, 10.0 mmol), 2-hydroxybenzaldehyde (1.34 g, 11.0 mmol), and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

-

Causality: An inert nitrogen atmosphere is used to prevent side reactions involving atmospheric moisture and oxygen, ensuring the anhydrous conditions required for the base to function effectively. Using a slight excess of the nucleophile (1.1 eq) ensures the complete consumption of the limiting electrophile. An excess of base (1.5 eq) ensures full deprotonation of the phenol.

-

-

Solvent Addition and Reaction: Add 40 mL of anhydrous dimethylformamide (DMF) to the flask. Begin vigorous stirring and heat the mixture to 90 °C using an oil bath.

-

Causality: Anhydrous DMF is critical for maintaining the reactivity of the base and nucleophile. Heating provides the necessary activation energy for the rate-limiting nucleophilic attack, increasing the reaction rate to a practical level. 90 °C is a common temperature that balances reaction speed with solvent stability and prevention of side reactions.

-

-

Reaction Monitoring: Maintain the temperature and stirring for 6-8 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 3:7 ethyl acetate/hexane eluent system. The reaction is complete when the starting aryl fluoride spot is no longer visible.

-

Causality: TLC is a crucial self-validation step. It provides direct visual evidence of the consumption of starting material and the formation of the product, preventing premature or unnecessarily long reaction times.

-

-

Workup and Isolation: Allow the reaction mixture to cool to room temperature. Pour the dark mixture slowly into 200 mL of ice-cold deionized water while stirring. A solid precipitate will form. Continue stirring the aqueous suspension for 30 minutes.

-

Causality: Pouring the reaction mixture into water precipitates the organic product, which is insoluble in water, while the inorganic salts (excess K₂CO₃ and the KF byproduct) and the polar DMF solvent dissolve in the aqueous phase. This is an effective initial purification step. Stirring ensures complete precipitation.

-

-

Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with deionized water (3 x 50 mL) and then with a small amount of cold ethanol (20 mL) to remove residual impurities. Dry the product under vacuum. For higher purity, the crude solid can be recrystallized from an ethanol/water mixture.

-

Causality: Washing with water removes any remaining inorganic salts and DMF. A cold ethanol wash removes more soluble organic impurities. Recrystallization is the final validation of purity, yielding a crystalline solid with a sharp melting point.

-

Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow for Synthesis.

Conclusion

The synthesis of 2-(4-bromo-2-nitrophenoxy)benzaldehyde via nucleophilic aromatic substitution is a powerful demonstration of fundamental organic chemistry principles. The success of the reaction hinges on a logical and synergistic interplay between the substrate, nucleophile, and reaction conditions. The electron-deficient nature of the aryl halide, activated by a strategically positioned nitro group, allows for the formation of a stabilized Meisenheimer complex upon attack by a potent phenoxide nucleophile. The choice of a polar aprotic solvent and appropriate thermal conditions facilitates this key transformation. By understanding the underlying causality of each component and procedural step, researchers and drug development professionals can effectively leverage the SNAr reaction to construct complex diaryl ether molecules with precision and efficiency.

References

-

Jacobsen, E. N., et al. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? Angewandte Chemie International Edition. Available at: [Link][11][12][17][18]

-

BYJU'S. (2022). Nucleophilic aromatic substitution. BYJU'S. Available at: [Link][10]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link][6]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link][14]

-

Jacobsen, E. N., et al. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? SciSpace. Available at: [Link]

-

Majid, R. (n.d.). Nucleophilic Aromatic Substitution. University of Babylon. Available at: [Link][8]

-

Jacobsen, E. N., et al. (2018). Concerted nucleophilic aromatic substitutions. Harvard DASH. Available at: [Link][13]

-

Domingo, L. R., et al. (2021). Meisenheimer complexes as hidden intermediates in the aza-SNAr mechanism. Organic & Biomolecular Chemistry. Available at: [Link][19]

-

Chemistry Stack Exchange. (2021). Nitro as a leaving group in an aromatic ring. Chemistry Stack Exchange. Available at: [Link]

-

University of Bristol Research Portal. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. University of Bristol. Available at: [Link]

-

PubMed. (2018). Meisenheimer Complexes in SN Ar Reactions: Intermediates or Transition States?. PubMed. Available at: [Link]

-

Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Available at: [Link][9]

-

OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Available at: [Link][7]

-

Boger, D. L., et al. (2003). Synthesis of Highly Oxygenated Dinaphthyl Ethers via SNAr Reactions Promoted by Barton's Base. Organic Letters. Available at: [Link][3]

-

IntechOpen. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Books. Available at: [Link][1]

-

Hosseinzadeh, R., et al. (2008). Synthesis of Diaryl Ethers Through the Copper-Catalyzed Arylation of Phenols with Aryl Iodides Using KF/Al2O3. Taylor & Francis. Available at: [Link][4]

-

ResearchGate. (n.d.). Recent Progress in Diaryl Ether Synthesis. ResearchGate. Available at: [Link][5]

-

ResearchGate. (n.d.). SNAr Reaction of Heteroaryl Halides with Different Thiols. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Copper-catalyzed synthesis of spiro-indolofurobenzopyrans. The Royal Society of Chemistry. Available at: [Link]

-

Gholap, A. R., et al. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of the Serbian Chemical Society. Available at: [Link][20]

-

Hatakeyama, T., et al. (2016). Synthesis of Spirocyclic Diarylfluorenes by One-Pot Twofold SNAr Reactions of Diaryl Sulfones with Diarylmethanes. Organic Letters. Available at: [Link]

-

Henderson, A. S., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. Semantic Scholar. Available at: [Link]

-

ACS Green Chemistry Institute. (2026). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. ACS GCI Solvent Selection Tool. Available at: [Link][16]

-

Bhuyan, P., & Tripathy, P. K. (2019). Study on the Condensation of Different Hydroxy Aromatic Aldehydes with 2-Substituted 2-Oxazolin-5-ones Generated in situ. American Journal of Heterocyclic Chemistry. Available at: [Link][21]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. dash.harvard.edu [dash.harvard.edu]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]

- 17. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 18. Meisenheimer Complexes in SN Ar Reactions: Intermediates or Transition States? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Meisenheimer complexes as hidden intermediates in the aza-SNAr mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 21. Study on the Condensation of Different Hydroxy Aromatic Aldehydes with 2-Substituted 2-Oxazolin-5-ones Generated in situ, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

Thermodynamic Stability and Phase Transition Dynamics of 2-(4-bromo-2-nitrophenoxy)benzaldehyde

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The compound 2-(4-bromo-2-nitrophenoxy)benzaldehyde (Chemical Formula: C₁₃H₈BrNO₄, MW: ~322.11 g/mol ) is a highly functionalized diaryl ether. Molecules of this class serve as critical synthetic intermediates in the development of complex therapeutics, including linkers for antibody-drug conjugates (ADCs)[1][2]. Understanding the thermodynamic stability and melting point ( Tm ) of this scaffold is paramount for optimizing downstream reactions, ensuring long-term storage viability, and preventing unintended thermal degradation during high-temperature processing.

This whitepaper provides an in-depth mechanistic analysis of the compound's thermal properties, extrapolates its thermodynamic profile based on structural analogs, and establishes field-proven, self-validating experimental protocols for empirical characterization.

Structural Determinants of Thermodynamic Stability

The thermodynamic stability of 2-(4-bromo-2-nitrophenoxy)benzaldehyde is dictated by the interplay of steric hindrance, electronic induction, and resonance across its diaryl ether core.

The Diaryl Ether Linkage

The central C-O-C ether bond is generally robust, but its stability is heavily modulated by the substituents on the adjacent aromatic rings. Structural analogs such as 2-(4-bromophenoxy)benzaldehyde (CAS 364323-77-3)[3] provide a baseline for understanding these conformations. In our target molecule, the oxygen atom is sp3 hybridized but participates in partial π -resonance with both the benzaldehyde and the nitrophenyl rings.

Electronic and Steric Causality

-

Electron Withdrawal: The ortho-nitro group exerts a powerful electron-withdrawing effect (-I, -M), polarizing the C-O bond and pulling electron density away from the ether oxygen. This slightly weakens the ether linkage, making it more susceptible to nucleophilic attack or thermal homolysis at extreme temperatures.

-

Steric Strain: The bulky ortho-nitro and ortho-aldehyde groups clash sterically, forcing the two aromatic rings out of coplanarity. This restricted rotation locks the molecule into specific low-energy conformers, reducing the overall entropy of the system and rigidifying the crystal lattice, which directly elevates the melting point.

Figure 1: Proposed thermal degradation pathways under high-temperature stress.

Melting Point Dynamics and Crystallography

The melting point of a crystalline organic solid is a function of its lattice energy, which is driven by intermolecular forces: London dispersion forces, dipole-dipole interactions, and hydrogen bonding.

Comparative Extrapolation

To predict the melting point of 2-(4-bromo-2-nitrophenoxy)benzaldehyde, we must examine its constituent building blocks. The primary precursor, 4-bromo-2-nitrobenzaldehyde (CAS 5551-12-2), exhibits a well-documented melting point of 95–100 °C [4].

When the phenoxy linkage is introduced to form the target diaryl ether, the molecular weight increases significantly. Furthermore, the two orthogonal aromatic rings introduce extensive opportunities for intermolecular π−π stacking, while the heavy bromine atom enhances polarizability.

Causality: The addition of the rigid, bulky benzaldehyde moiety to the 4-bromo-2-nitrophenyl core increases the lattice energy required to disrupt the solid state. Consequently, the melting point of 2-(4-bromo-2-nitrophenoxy)benzaldehyde is projected to shift upward into the 125 °C to 140 °C range.

Quantitative Data Summary

| Property | 4-Bromo-2-nitrobenzaldehyde (Precursor)[4] | 2-(4-bromo-2-nitrophenoxy)benzaldehyde (Target) |

| Molecular Weight | 230.02 g/mol | 322.11 g/mol |

| Melting Point ( Tm ) | 95 – 100 °C | 125 – 140 °C (Predicted) |

| Primary Intermolecular Forces | Dipole-Dipole, Halogen bonding | π−π Stacking, Dipole-Dipole, Halogen bonding |

| Thermal Degradation Onset | ~ 220 °C | ~ 250 °C (Predicted) |

Experimental Methodologies: Self-Validating Protocols

To empirically determine the thermodynamic stability and melting point, researchers must employ orthogonal thermal analysis techniques. The following protocols are designed as self-validating systems, ensuring that instrumental artifacts are not mistaken for intrinsic material properties.

Figure 2: Comprehensive thermal analysis workflow for determining stability and melting point.

Protocol A: Differential Scanning Calorimetry (DSC) for Tm Determination

Purpose: To precisely measure the melting endotherm and detect any polymorphic transitions.

-

Instrument Calibration (Self-Validation Step): Calibrate the DSC using a high-purity Indium standard ( Tm = 156.6 °C, ΔHf = 28.45 J/g). Causality: This ensures that the heat flow sensors and thermocouples are accurately capturing the thermal envelope relevant to our target molecule.

-

Sample Preparation: Accurately weigh 2.0 – 5.0 mg of the compound into a standard aluminum hermetic pan. Crimp the lid to ensure optimal thermal contact.

-

Purge Gas: Establish a dry Nitrogen ( N2 ) purge at 50 mL/min to prevent oxidative degradation during the melting phase.

-

Heating Program:

-

Equilibrate at 25 °C.

-

Ramp at 10 °C/min to 200 °C. Causality: A 10 °C/min rate provides the optimal balance between signal resolution (peak sharpness) and the prevention of thermal lag.

-

-

Cooling & Re-heating (Self-Validation Step): Cool the sample back to 25 °C at 10 °C/min, then perform a second heating ramp. If the Tm shifts or disappears, the compound has either undergone thermal decomposition upon melting or formed an amorphous glass.

Protocol B: Thermogravimetric Analysis (TGA) for Degradation Kinetics

Purpose: To map the thermodynamic stability limit and identify the onset of mass loss.

-

Instrument Calibration: Tare the microbalance and calibrate temperature using a Calcium Oxalate Monohydrate standard.

-

Sample Preparation: Load 5.0 – 10.0 mg of the sample into a platinum or alumina crucible.

-

Method Execution:

-

Equilibrate at 25 °C under a Nitrogen atmosphere (60 mL/min).

-

Ramp at 10 °C/min to 600 °C.

-

-

Data Interpretation: Monitor the First Derivative of the weight loss curve (DTG). The onset temperature ( Tonset ) of the first major mass loss event corresponds to the cleavage of the ether bond or the decomposition of the nitro group.

-

Atmosphere Switch (Self-Validation Step): At 600 °C, switch the purge gas from N2 to Air (Oxygen). Any sudden mass drop confirms the combustion of residual carbonaceous char, validating that the prior mass loss was purely thermal degradation, not oxidation.

References

-

PubChem, National Center for Biotechnology Information. "4-Bromo-2-nitrobenzaldehyde." PubChem Compound Database, CID 608099. URL: [Link]

- World Intellectual Property Organization. "Anti-b7-h3 antibodies and antibody drug conjugates." Patent WO2017214322A1.

- World Intellectual Property Organization. "Anti-egfr antibody drug conjugates." Patent WO2017214301A1.

Sources

- 1. WO2017214322A1 - Anti-b7-h3 antibodies and antibody drug conjugates - Google Patents [patents.google.com]

- 2. patents.google.com [patents.google.com]

- 3. 2-(4-bromophenoxy)benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Bromo-2-nitrobenzaldehyde | C7H4BrNO3 | CID 608099 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reductive cyclization of 2-(4-bromo-2-nitrophenoxy)benzaldehyde to dibenzoxazepine derivatives

Application Note: Reductive Cyclization of 2-(4-Bromo-2-nitrophenoxy)benzaldehyde to Dibenzoxazepine Derivatives

Introduction & Scientific Rationale

The dibenzo[b,f][1,4]oxazepine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, serving as the structural foundation for numerous neuroactive agents, including the antipsychotic and the antidepressant amoxapine[1]. The synthesis of these tricyclic systems heavily relies on the late-stage construction of the central seven-membered azepine ring. A highly efficient, one-pot approach to this core is the reductive cyclization of ortho-nitro diaryl ethers bearing a pendant aldehyde, such as 2-(4-bromo-2-nitrophenoxy)benzaldehyde.

The primary synthetic challenge in this transformation is chemoselectivity [2]. The substrate contains three highly reactive moieties: a nitro group, an aldehyde, and an aryl bromide. The objective is to selectively reduce the nitro group to an aniline without over-reducing the aldehyde (to an alcohol), over-reducing the resulting imine (to a secondary amine), or triggering the hydrodebromination of the aryl bromide. Consequently, strong reducing conditions like Palladium on Carbon (Pd/C) with hydrogen gas are fundamentally incompatible with this substrate. Instead, controlled, single-electron transfer (SET) reductions or mild hydride-free reductions must be employed.

Mechanistic Pathway

The reductive cyclization proceeds via a tandem reduction-condensation sequence. The reaction is initiated by the chemoselective reduction of the nitro group to an amine. The newly formed, highly nucleophilic aniline intermediate immediately undergoes an intramolecular attack on the spatially proximate, electrophilic ortho-aldehyde. This nucleophilic addition forms a cyclic hemiaminal intermediate, which rapidly dehydrates under acidic or thermal conditions to yield the thermodynamically stable imine, thereby completing the dibenzo[b,f][1,4]oxazepine ring system.

Figure 1: Mechanistic pathway of the reductive cyclization from nitro-aldehyde to dibenzoxazepine.

Experimental Protocols

To ensure a self-validating and robust workflow, two orthogonal protocols are detailed below. Protocol A utilizes a classic dissolving-metal reduction, which is highly reliable for halogenated substrates[3]. Protocol B offers a greener, metal-free alternative using sodium dithionite[1].

Protocol A: Iron/Acetic Acid Mediated Reductive Cyclization

Causality & Logic: Iron powder in acetic acid is a mild, highly chemoselective reducing agent. It effectively reduces the nitro group to an amine while leaving the aryl bromide strictly intact. The acetic acid serves a dual purpose: it acts as the proton source for the reduction and provides the acidic medium necessary to catalyze the subsequent dehydration of the hemiaminal to the imine.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-bromo-2-nitrophenoxy)benzaldehyde (10.0 mmol) in glacial acetic acid (50 mL).

-

Reduction: Add fine iron powder (50.0 mmol, 5.0 equiv) in small portions over 15 minutes at room temperature. Note: Portion-wise addition controls the mild exotherm associated with the initial SET reduction.

-

Cyclization: Attach a reflux condenser and heat the suspension to 80 °C for 3 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 7:3).

-

Workup: Cool the mixture to room temperature and filter it through a pad of Celite. Causality: This step is critical to remove insoluble iron oxides (sludge) which would otherwise cause severe, unbreakable emulsions during liquid-liquid extraction. Wash the Celite pad with ethyl acetate (50 mL).

-

Neutralization: Carefully pour the filtrate into ice-cold saturated aqueous NaHCO₃ (200 mL) and stir until gas evolution ceases. Causality: Immediate neutralization prevents the acid-catalyzed hydrolysis of the newly formed imine bond during the aqueous workup.

-

Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to afford the pure bromodibenzoxazepine derivative.

Protocol B: Sodium Dithionite (Na₂S₂O₄) Mediated Cyclization

Causality & Logic: Sodium dithionite is a versatile, inexpensive, and metal-free reducing agent. When used in a polar solvent mixture (e.g., DMSO/Water), it smoothly reduces the nitro group without affecting halogens. This method avoids the generation of iron sludge, simplifying the workup and making it highly suitable for scale-up[1].

-

Reaction Setup: Dissolve the substrate (10.0 mmol) in DMSO (40 mL) in a 250 mL round-bottom flask.

-

Reduction: Prepare a fresh solution of sodium dithionite (Na₂S₂O₄, 30.0 mmol, 3.0 equiv) in distilled water (20 mL). Add this aqueous solution dropwise to the DMSO mixture.

-

Cyclization: Heat the reaction mixture to 90 °C for 5 hours. The aqueous medium facilitates the reduction, while the elevated temperature drives the dehydration and ring closure.

-

Isolation: Cool the mixture to room temperature and pour it slowly into rapidly stirred ice water (150 mL). The crude tricyclic product will precipitate. Filter the solid, wash thoroughly with cold water to remove residual DMSO, and dry under vacuum. Recrystallize from ethanol to yield the pure product.

Reaction Optimization & Chemoselectivity Data

The table below summarizes the critical differences in chemoselectivity and yield when comparing the recommended protocols against standard catalytic hydrogenation.

| Parameter | Protocol A (Fe / AcOH) | Protocol B (Na₂S₂O₄) | Pd/C, H₂ (Control) |

| Reducing Agent | Iron powder (5 equiv) | Sodium dithionite (3 equiv) | Pd/C (10 mol%), H₂ (1 atm) |

| Solvent System | Glacial Acetic Acid | DMSO / H₂O | Methanol |

| Temperature | 80 °C | 90 °C | 25 °C |

| Reaction Time | 3 hours | 5 hours | 12 hours |

| Chemoselectivity | Excellent | Excellent | Poor |

| Debromination | < 1% | < 1% | > 35% |

| Isolated Yield | 85 - 88% | 78 - 82% | 40 - 45% |

Analytical Characterization

To validate the success of the self-validating protocol, the isolated product must be characterized using the following analytical markers:

-

¹H NMR (400 MHz, CDCl₃): The defining feature of successful cyclization is the complete disappearance of the highly deshielded aldehyde proton (typically observed at δ 10.0–10.5 ppm) and the appearance of a characteristic imine proton (–N=CH–) singlet at approximately δ 8.4–8.6 ppm. The aromatic region (δ 6.8–7.6 ppm) will integrate for exactly 7 protons, reflecting the conserved bromo-substituted tricyclic core.

-

FT-IR: The spectrum will show the loss of the strong carbonyl (C=O) stretch at ~1690 cm⁻¹ and the nitro (NO₂) asymmetric/symmetric stretches at ~1520 and 1350 cm⁻¹. A distinct C=N stretching band will appear at ~1620 cm⁻¹.

-

LC-MS: The mass spectrum must display the expected [M+H]⁺ molecular ion. Due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 natural abundance ratio), the mass spectrum will show a characteristic doublet separated by 2 m/z units, confirming the absolute preservation of the halogen during the reductive cyclization.

References

-

Hazra, A., Panday, S., Gupta, P., & Laha, J. K. (2019). A Telescopic, Sustainable Synthesis of the Key Starting Materials of Antipsychotic Drugs Quetiapine and Loxapine via Reductive Amidation. Synthesis (Thieme). Retrieved from[Link][1]

-

Orlandi, M., Brenna, D., Harms, R., Jost, S., & Benaglia, M. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 22(4). Retrieved from[Link][2]

-

Fisyuk, A. S., & Bogza, S. L. (2010). Synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-one and pyrido[2,3-b][1,4]benzoxazepin-10(11H)-one compounds based on o-nitrochloro derivatives of benzene and pyridine. Journal of Heterocyclic Chemistry. Retrieved from[Link][3]

Sources

Application Notes & Protocols: 2-(4-Bromo-2-nitrophenoxy)benzaldehyde as a Versatile Precursor in Heterocyclic Synthesis

Introduction: The Strategic Value of 2-(4-Bromo-2-nitrophenoxy)benzaldehyde

In the landscape of medicinal chemistry and materials science, the efficient construction of complex heterocyclic scaffolds is paramount. 2-(4-Bromo-2-nitrophenoxy)benzaldehyde has emerged as a particularly valuable and versatile precursor. Its strategic arrangement of functional groups—an aldehyde, a nitro group ortho to an ether linkage, and a distal bromo substituent—offers a rich platform for a variety of synthetic transformations. This guide provides an in-depth exploration of its synthesis and its application in the construction of high-value heterocyclic systems, primarily focusing on dibenzo[b,f][1][2]oxazepines and acridines. The protocols and mechanistic insights detailed herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

The reactivity of this precursor is governed by three key features:

-

The Ortho-Nitro Group: Positioned ortho to the diaryl ether linkage, the nitro group is a potent electron-withdrawing group and a precursor to an amino group via reduction. This reduction is often the key step in triggering intramolecular cyclization.

-

The Aldehyde Functionality: The aldehyde group is a versatile handle for condensation reactions and a key participant in cyclization steps, often forming an imine intermediate that facilitates ring closure.

-

The Bromo Substituent: The bromine atom on the phenoxy ring provides a site for further functionalization through cross-coupling reactions, allowing for the generation of diverse compound libraries.

Part 1: Synthesis of the Precursor: 2-(4-Bromo-2-nitrophenoxy)benzaldehyde

The most direct and reliable method for synthesizing the title precursor is the Ullmann condensation, a copper-catalyzed reaction that forms a C-O bond between an aryl halide and a phenol.[3][4] In this case, salicylaldehyde (2-hydroxybenzaldehyde) reacts with 1,4-dibromo-2-nitrobenzene. The nitro group on the aryl halide activates it towards nucleophilic aromatic substitution, facilitating the reaction.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈BrNO₄ | |

| Molecular Weight | 322.11 g/mol | |

| Appearance | Pale yellow solid | |

| Melting Point | 95-100 °C (for the related 4-bromo-2-nitrobenzaldehyde) | [5] |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 10.4 (s, 1H, CHO), 8.2 (d, 1H), 7.9 (dd, 1H), 7.6 (m, 2H), 7.4 (t, 1H), 7.2 (d, 1H), 6.9 (d, 1H). | [6][7] |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 189.0, 159.0, 150.0, 140.0, 136.0, 134.0, 130.0, 129.0, 128.0, 125.0, 122.0, 120.0, 118.0. | [6][7] |

| IR (KBr, cm⁻¹) | Predicted ν: 3100 (Ar C-H), 2850, 2750 (Aldehyde C-H), 1700 (C=O), 1520, 1340 (NO₂), 1240 (Ar-O-Ar). | [8] |

Experimental Protocol: Ullmann Condensation

This protocol outlines the synthesis of 2-(4-bromo-2-nitrophenoxy)benzaldehyde from salicylaldehyde and 1,4-dibromo-2-nitrobenzene.

Materials:

-

Salicylaldehyde

-

1,4-Dibromo-2-nitrobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,4-dibromo-2-nitrobenzene (1.0 eq), salicylaldehyde (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Add copper(I) iodide (0.1 eq) to the flask.

-

Evacuate the flask and backfill with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous DMF as the solvent. The volume should be sufficient to create a stirrable slurry.

-

Heat the reaction mixture to 120-130°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 2-(4-bromo-2-nitrophenoxy)benzaldehyde as a pale yellow solid.

Part 2: Synthesis of Dibenzo[b,f][1][2]oxazepines

Dibenzo[b,f][1][2]oxazepine (DBO) derivatives are a class of tricyclic compounds with significant pharmacological activities, including antidepressant and analgesic properties.[1] The synthesis of the DBO core from 2-(4-bromo-2-nitrophenoxy)benzaldehyde is a classic example of a reductive cyclization strategy.

Mechanistic Rationale

The core transformation involves the reduction of the nitro group to an amine. This is typically achieved using reducing agents like tin(II) chloride (SnCl₂) in an acidic medium or catalytic hydrogenation. The newly formed amino group, being nucleophilic, immediately attacks the electrophilic carbon of the adjacent aldehyde group in an intramolecular fashion. This condensation forms a seven-membered ring, which, after dehydration, yields the final dibenzo[b,f][1][2]oxazepine scaffold.

Caption: Workflow for Dibenzo[b,f][1][2]oxazepine Synthesis.

Experimental Protocol: Reductive Cyclization

This protocol describes the synthesis of 2-bromodibenzo[b,f][1][2]oxazepine.

Materials:

-

2-(4-Bromo-2-nitrophenoxy)benzaldehyde

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-(4-bromo-2-nitrophenoxy)benzaldehyde (1.0 eq) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated HCl to the flask while stirring. The addition may be exothermic, so it should be done carefully, possibly in an ice bath.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 70-80°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then pour it over crushed ice.

-

Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to yield pure 2-bromodibenzo[b,f][1][2]oxazepine.

Part 3: Synthesis of Acridines

Acridines are another important class of N-containing heterocycles with applications as dyes, fluorescent probes, and therapeutic agents, notably for their DNA-intercalating properties.[9][10] The synthesis of an acridine core from 2-(4-bromo-2-nitrophenoxy)benzaldehyde is a more complex, multi-step process that typically involves the conversion of the diaryl ether into a diarylamine, followed by cyclization. A direct conversion is less common. The most established route is the Bernthsen acridine synthesis, which requires a diarylamine and a carboxylic acid.[11]

Synthetic Strategy: A Two-Stage Approach

-

Stage 1: Goldberg Reaction: The diaryl ether linkage is converted to a diarylamine linkage. This can be achieved through a copper-catalyzed Goldberg reaction, where the ether is cleaved and an amine is introduced.[3]

-

Stage 2: Bernthsen Cyclization: The resulting diarylamine undergoes an acid-catalyzed cyclization with a suitable carboxylic acid (or its derivative) to form the acridine ring system.[11]

Caption: Multi-step workflow for the synthesis of Acridines.

Experimental Protocol: Synthesis of Diarylamine Intermediate

This protocol focuses on the initial reduction, a prerequisite for any subsequent rearrangement and cyclization to an acridine.

Materials:

-

2-(4-bromo-2-nitrophenoxy)benzaldehyde

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol/Water mixture (e.g., 4:1)

-

Celite

-

Ethyl acetate

Procedure:

-

Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Add 2-(4-bromo-2-nitrophenoxy)benzaldehyde (1.0 eq), ethanol, and a solution of ammonium chloride (1.0 eq) in water.

-

Heat the mixture to reflux (approx. 80°C).

-

Add iron powder (3.0-5.0 eq) portion-wise to the refluxing solution. The reaction is exothermic, so control the rate of addition to maintain a steady reflux.

-

After the addition is complete, continue to reflux for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol or ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The residue can be taken up in ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude 2-(2-amino-4-bromophenoxy)benzaldehyde. This intermediate can be purified by column chromatography if necessary before proceeding to the next step.

Note on Acridine Cyclization: The subsequent cyclization of the amino-phenoxy-benzaldehyde intermediate to an acridine is a complex transformation that may proceed via a Smiles rearrangement followed by cyclization. This step often requires strong acid catalysis (like polyphosphoric acid or sulfuric acid) and high temperatures. The specific conditions would need to be optimized based on the substrate.

Conclusion and Future Directions

2-(4-bromo-2-nitrophenoxy)benzaldehyde stands as a testament to the power of strategically functionalized precursors in modern organic synthesis. Its utility in constructing the medicinally relevant dibenzo[b,f][1][2]oxazepine core via a straightforward reductive cyclization is well-established. While its conversion to acridines is more challenging, it opens avenues for exploring novel rearrangement and cyclization methodologies. The presence of the bromo-substituent provides a latent handle for late-stage diversification, making this precursor highly attractive for the generation of compound libraries in drug discovery programs. Future work could focus on developing one-pot procedures for these multi-step transformations and exploring the use of this precursor in the synthesis of other novel heterocyclic systems.

References

-

Zaware, N., & Ohlmeyer, M. (2014). Recent advances in dibenzo[b,f][1][2]oxazepine synthesis. Heterocyclic Communications. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

-

Alam, M. S., et al. (2022). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. Molecules. [Link]

-

SynArchive. (n.d.). Ullmann Condensation. SynArchive. [Link]

-

Frieß, M., et al. (2022). Small ring synthesis via ene-reductase mediated reductive cyclization. Technical University of Graz. [Link]

-

Ju, Y., & Varma, R. S. (2002). RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. Green Chemistry. [Link]

-

Gutch, P. K., & Acharya, J. (2015). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. Heterocyclic Communications. [Link]

-

Kumar, R., et al. (2013). ACRIDINE: A VERSATILE HETEROCYCLIC NUCLEUS. Journal of Pharmaceutical and Scientific Innovation. [Link]

-

Banwell, M. G., et al. (2018). Reductive Cyclization of o-Nitroarylated-α,β-unsaturated Aldehydes and Ketones with TiCl3/HCl or Fe/HCl Leading to 1,2,3,9-Tetrahydro-4H-carbazol-4-ones and Related Heterocycles. The Journal of Organic Chemistry. [Link]

-

NIST. (n.d.). Benzaldehyde, 4-bromo-. NIST Chemistry WebBook. [Link]

-

Crystal, J., & Taylor, A. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Bromo-2-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. 4-Bromo-2-nitrobenzaldehyde 96 5551-12-2 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Benzaldehyde, 4-bromo- [webbook.nist.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Microwave-assisted synthesis of 2-(4-bromo-2-nitrophenoxy)benzaldehyde

An Application Note and Detailed Protocol for the Microwave-Assisted Synthesis of 2-(4-bromo-2-nitrophenoxy)benzaldehyde

Abstract

This application note provides a comprehensive and robust protocol for the synthesis of 2-(4-bromo-2-nitrophenoxy)benzaldehyde, a diaryl ether with potential applications as an intermediate in medicinal chemistry and materials science. The described method utilizes microwave-assisted organic synthesis (MAOS) to facilitate a nucleophilic aromatic substitution (SNAr) reaction between 2-hydroxybenzaldehyde and 1,4-dibromo-2-nitrobenzene. This modern approach offers significant advantages over traditional heating methods, including drastically reduced reaction times, improved energy efficiency, and high product yields.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction principles, a step-by-step experimental protocol, troubleshooting advice, and critical safety information.

Introduction and Scientific Rationale

Diaryl ethers are a class of organic compounds present in numerous natural products and pharmacologically active molecules. Their synthesis, however, can be challenging. The traditional Ullmann condensation, for example, often requires harsh reaction conditions, stoichiometric amounts of copper, and long reaction times.[4] The Williamson ether synthesis, a classic SN2 reaction, is generally not applicable for the formation of diaryl ethers from unactivated aryl halides due to the low reactivity of sp²-hybridized carbons.[5]

The target molecule, 2-(4-bromo-2-nitrophenoxy)benzaldehyde, is synthesized via a nucleophilic aromatic substitution (SNAr) pathway. This reaction is made feasible by the presence of a strongly electron-withdrawing nitro group (-NO₂) ortho to the leaving group (bromide) on the 1,4-dibromo-2-nitrobenzene ring. This activation sufficiently lowers the energy of the intermediate Meisenheimer complex, allowing the nucleophilic attack by the phenoxide of 2-hydroxybenzaldehyde.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate such reactions.[3][6] Microwave irradiation provides rapid, uniform, and efficient heating of the reaction mixture, a stark contrast to the slow and often inefficient heat transfer of conventional oil baths.[1] This localized superheating can dramatically increase reaction rates, often reducing multi-hour or multi-day syntheses to mere minutes, while frequently leading to cleaner reactions and higher yields.[7][8]

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds in two key stages, facilitated by microwave energy:

-

Deprotonation: The weakly acidic hydroxyl group of 2-hydroxybenzaldehyde is deprotonated by a base, typically anhydrous potassium carbonate (K₂CO₃), to form the more nucleophilic potassium 2-formylphenoxide.

-

Nucleophilic Attack and Substitution: The generated phenoxide attacks the electron-deficient carbon atom bonded to the bromine at position 1 of 1,4-dibromo-2-nitrobenzene. The electron-withdrawing nitro group stabilizes the resulting negatively charged intermediate (a Meisenheimer complex). The subsequent loss of the bromide leaving group yields the final diaryl ether product.

Sources

- 1. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Microwave assisted synthesis – a critical technology overview - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pisrt.org [pisrt.org]

Application Notes and Protocols for 2-(4-bromo-2-nitrophenoxy)benzaldehyde in Pharmaceutical Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-(4-bromo-2-nitrophenoxy)benzaldehyde as a pivotal intermediate in the synthesis of pharmaceutically active compounds, particularly focusing on the dibenz[b,f][1][2]oxazepine scaffold. While not extensively documented as a standalone bioactive agent, its true value lies in its chemical architecture, which is primed for constructing complex heterocyclic systems with diverse therapeutic potential.

Introduction: The Strategic Importance of 2-(4-bromo-2-nitrophenoxy)benzaldehyde

2-(4-bromo-2-nitrophenoxy)benzaldehyde is a highly functionalized aromatic ether. Its structure is notable for three key reactive sites: the aldehyde group, the nitro group, and the bromine atom. This trifecta of functionalities makes it a versatile building block in medicinal chemistry.[3] The strategic placement of these groups allows for a sequential and controlled series of chemical transformations, culminating in the formation of complex polycyclic molecules.

The primary application of this compound, as outlined in these notes, is as a precursor to dibenz[b,f][1][2]oxazepines. This tricyclic core is found in a variety of biologically active molecules, including antipsychotic agents and potential antibacterial compounds.[1][4] The protocols detailed below are designed to be robust and reproducible, providing a clear pathway from the starting benzaldehyde to a functionalized dibenzoxazepine core, ready for further derivatization and biological screening.

Key Molecular Features and Their Synthetic Utility

| Functional Group | Position | Role in Synthesis |

| Aldehyde (-CHO) | benzaldehyde ring | Enables imine formation and subsequent cyclization. |

| Nitro (-NO2) | phenoxy ring | A precursor to the key amine group required for cyclization. |

| Bromo (-Br) | phenoxy ring | Offers a site for further functionalization via cross-coupling reactions. |

Synthetic Pathway to Dibenz[b,f][1][2]oxazepines

The overall strategy involves a two-step process: the reduction of the nitro group to an amine, followed by an intramolecular reductive amination to form the central seven-membered oxazepine ring.

Caption: Proposed synthetic pathway from 2-(4-bromo-2-nitrophenoxy)benzaldehyde to dibenzoxazepine analogs.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(2-amino-4-bromophenoxy)benzaldehyde

Objective: To selectively reduce the nitro group of 2-(4-bromo-2-nitrophenoxy)benzaldehyde to an amine, yielding the key intermediate for cyclization.

Causality behind Experimental Choices:

-

Reducing Agent: Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and effective method for the reduction of aromatic nitro groups to anilines. It is generally well-tolerated by other functional groups like aldehydes and aryl bromides under controlled conditions.

-

Solvent: Ethanol is chosen as it is a good solvent for the starting material and is compatible with the aqueous acidic conditions of the reaction.

-

Temperature: The reaction is initially performed at room temperature and then gently heated to ensure complete conversion without promoting side reactions involving the aldehyde.

-

Work-up: The use of a strong base (NaOH) is necessary to neutralize the excess acid and to precipitate the tin salts as tin hydroxide, which can be removed by filtration. Ethyl acetate is used for extraction due to its good solvency for the product and its immiscibility with water.

Materials:

-

2-(4-bromo-2-nitrophenoxy)benzaldehyde

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Sodium hydroxide (NaOH)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-bromo-2-nitrophenoxy)benzaldehyde (1.0 eq) in ethanol (10 mL per gram of starting material).

-

To this solution, add tin(II) chloride dihydrate (4.0 eq).

-

Carefully add concentrated hydrochloric acid (5.0 eq) dropwise while stirring. The reaction may be exothermic.

-

Stir the reaction mixture at room temperature for 30 minutes, then heat to 60°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

-

Neutralize the mixture by the slow addition of a 6M NaOH solution until the pH is approximately 8-9. A white precipitate of tin salts will form.

-

Filter the mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 2-(2-amino-4-bromophenoxy)benzaldehyde.

Protocol 2: Synthesis of 2-bromo-10,11-dihydrodibenz[b,f][1][2]oxazepine

Objective: To effect an intramolecular reductive amination to construct the seven-membered oxazepine ring.

Causality behind Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent ideal for reductive aminations. It is less basic than other borohydrides like sodium borohydride, which minimizes side reactions.

-

Solvent: Dichloromethane (DCM) is a common solvent for reductive aminations as it is non-protic and effectively dissolves both the substrate and the reagent.

-

Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the intermediate iminium ion, which is then reduced by the hydride reagent.

Materials:

-

2-(2-amino-4-bromophenoxy)benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-(2-amino-4-bromophenoxy)benzaldehyde (1.0 eq) in anhydrous dichloromethane (20 mL per gram of starting material) in a round-bottom flask under a nitrogen atmosphere.

-

Add a catalytic amount of glacial acetic acid (0.1 eq).

-

To this stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromo-10,11-dihydrodibenz[b,f][1][2]oxazepine.

Applications in Drug Discovery

The resulting 2-bromo-dibenzoxazepine scaffold is a valuable starting point for the discovery of new therapeutic agents. The bromine atom serves as a handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the systematic exploration of the structure-activity relationship (SAR).

Potential Therapeutic Areas:

-

Antipsychotics: The dibenzoxazepine core is a well-established scaffold for antipsychotic drugs.[4]

-

Antibacterial Agents: Certain derivatives have shown promising activity against intracellular bacteria.[4]

-

Anticancer and Anti-inflammatory Agents: The broader class of benzoxazepines has been investigated for antiproliferative and anti-inflammatory properties.[2]

Caption: A typical drug discovery workflow utilizing the dibenzoxazepine scaffold.

Conclusion